molecular formula C21H23N3O4 B11390950 4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11390950
M. Wt: 381.4 g/mol
InChI Key: PKESKTFQLKUIFD-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C₁₉H₂₃NO. It is a white to pale yellow solid that remains stable at room temperature but may decompose at higher temperatures .

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the reaction of tert-butyl isocyanate with 3,4-dimethoxybenzoyl chloride, followed by cyclization with hydrazine hydrate to form the 1,2,5-oxadiazole ring. The final step is the amidation of the resulting intermediate with 3,4-dimethoxyaniline .

Industrial Production: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactions: 4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an oxadiazole oxide.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating biological activity or as a probe in drug discovery.

    Medicine: Potential therapeutic applications.

    Industry: In the development of materials or specialty chemicals.

Mechanism of Action

The precise mechanism by which 4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-21(2,3)15-9-6-13(7-10-15)20(25)22-19-18(23-28-24-19)14-8-11-16(26-4)17(12-14)27-5/h6-12H,1-5H3,(H,22,24,25)

InChI Key

PKESKTFQLKUIFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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